7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Overview
Description
7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler cyclization, where phenylalanines with at least one free ortho-position undergo cyclization with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another approach involves the Bischler-Napieralski reaction, which cyclizes an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. For instance, its derivatives can modulate the activity of dopamine receptors and other neurotransmitter systems in the central nervous system . The compound’s effects are mediated through pathways involving oxidative stress and neuroinflammation .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its potent effects on dopamine release.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with distinct biological activities.
Uniqueness: 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPGFCJTPUATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2C(=O)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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